β-Amino Acid vs. γ-Amino Acid Backbone
The target compound is a β-amino acid with the amino group at the β-position (C3) relative to the carboxylic acid and a methyl substituent at the α-position (C2), whereas baclofen is a γ-aminobutyric acid derivative with the amino group at the γ-position (C4) relative to the carboxylic acid and no α-methyl substitution . This architectural distinction fundamentally alters the conformational landscape and hydrogen-bonding capacity of the molecule.
| Evidence Dimension | Backbone classification and substitution pattern |
|---|---|
| Target Compound Data | β-Amino acid with α-methyl substitution; amino group at C3, methyl at C2; backbone length: 3 carbons between amino and carboxyl groups |
| Comparator Or Baseline | Baclofen: γ-Amino acid with no α-substitution; amino group at C4; backbone length: 4 carbons between amino and carboxyl groups |
| Quantified Difference | Backbone carbon count differs by 1 (C3 vs. C4); presence vs. absence of α-methyl group |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular connectivity (InChI Key: AXYXMBPSIPRCSF-UHFFFAOYSA-N for target compound) |
Why This Matters
The β-amino acid backbone confers increased resistance to proteolytic degradation compared to α-amino acids and distinct conformational preferences compared to γ-amino acids, directly impacting the compound's utility in peptidomimetic drug design.
